molecular formula C16H16N2O3 B5824786 2,4-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide

2,4-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5824786
M. Wt: 284.31 g/mol
InChI Key: UGMLDYUUKXGAAZ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(2-methyl-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two methyl groups and a nitro group attached to the benzene ring, along with an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methylbenzene, undergoes nitration to introduce a nitro group at the 5-position, yielding 2-methyl-5-nitrobenzene.

    Amidation: The nitro-substituted benzene is then reacted with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products:

    Reduction: 2,4-dimethyl-N-(2-methyl-5-aminophenyl)benzamide.

    Substitution: Various halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,4-Dimethyl-N-(2-methyl-5-nitrophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    2,4-Dimethyl-N-(2-methyl-5-aminophenyl)benzamide: A reduced form of the original compound with an amino group instead of a nitro group.

    2,4-Dimethyl-N-(2-methyl-5-chlorophenyl)benzamide: A halogenated derivative with a chlorine atom in place of the nitro group.

Uniqueness: 2,4-Dimethyl-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,4-dimethyl-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-4-7-14(12(3)8-10)16(19)17-15-9-13(18(20)21)6-5-11(15)2/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMLDYUUKXGAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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